molecular formula C9H17O6P B027093 Methyl 6-dimethoxyphosphoryl-5-oxohexanoate CAS No. 104227-38-5

Methyl 6-dimethoxyphosphoryl-5-oxohexanoate

Cat. No. B027093
M. Wt: 252.2 g/mol
InChI Key: PMOYKTGCMQTQNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as Methyl 5S-(benzoyloxy)-6-oxohexanoate, demonstrates the application of Schreiber's unsymmetrical ozonolysis protocol, highlighting the versatility in generating intermediates for further chemical transformations (Hayes & Wallace, 1990). Another method involves the ozonolytic cleavage of cyclohexene to yield terminally differentiated products, including methyl 6,6-dimethoxyhexanoate, showcasing a pathway to obtain various structurally related compounds (Claus & Schreiber, 2003).

Molecular Structure Analysis

The detailed molecular structure elucidation of compounds related to Methyl 6-dimethoxyphosphoryl-5-oxohexanoate, such as perhydro-5a,11a‐epoxydibenz[b,f]oxepin‐4a‐ol, relies on advanced NMR techniques and NOE data to confirm stereochemistry, showcasing the complexity and depth of structural analysis in synthetic chemistry (Gössnitzer & Wendelin, 2001).

Chemical Reactions and Properties

Chemo- and stereoselective reactions involving related compounds demonstrate the utility of Methyl 6-dimethoxyphosphoryl-5-oxohexanoate in synthesizing optically active and highly functionalized molecules, pivotal in drug synthesis and materials science (Yakura et al., 1999).

Physical Properties Analysis

The analysis and synthesis of related compounds provide insight into the physical properties of Methyl 6-dimethoxyphosphoryl-5-oxohexanoate. For example, studies on novel Michael-Wittig reactions and the synthesis of highly functionalized 2-cyclohexenonedicarboxylates contribute to understanding the physical behavior of similar compounds (Moorhoff, 1997).

Chemical Properties Analysis

Investigations into the chemical properties, such as the study on the synthesis, characterization, and investigation of AChE and BuChE inhibitory activity of certain derivatives, offer a glimpse into the chemical functionality and reactivity of compounds structurally related to Methyl 6-dimethoxyphosphoryl-5-oxohexanoate (Farrokhi et al., 2019).

Scientific Research Applications

  • Leukotriene Synthesis : It's used as an intermediate in leukotriene synthesis. Leukotrienes are inflammatory mediators produced in the body and have roles in various conditions like asthma and allergies. A simple synthesis route has been identified from 2-cyclohexen-1-one (Hayes & Wallace, 1990).

  • Asymmetric Hydrogenation : It's involved in asymmetric hydrogenation processes, which are crucial for producing various pharmaceuticals and chemicals. Specifically, it's used to synthesize (S)-6-methyl-5,6-dihydro-2-pyrone with high enantiomeric purity (Blandin, Carpentier & Mortreux, 1999).

  • Reactivity and Biological Effects : Methylglyoxal, a related compound, is studied for its presence in food and biological systems. It's known for its reactive nature and potential for causing degenerative changes and anticancer effects (Nemet, Varga-Defterdarović & Turk, 2006).

  • Michael-Wittig Reactions : It's used in Michael-Wittig reactions to produce highly functionalized 2-cyclohexenonedicarboxylates, which are important in various chemical syntheses (Moorhoff, 1997).

  • Biotin Synthesis : It's used in novel methods for synthesizing biotin (vitamin H) from related compounds, which is essential for metabolic processes (Zav'yalov et al., 2006).

  • Oxidation Studies : It's studied for its behavior during oxidation processes catalyzed by vanadium-containing heteropolyanions, leading to various dicarboxylic acids (Atlamsani, Brégeault & Ziyad, 1993).

properties

IUPAC Name

methyl 6-dimethoxyphosphoryl-5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O6P/c1-13-9(11)6-4-5-8(10)7-16(12,14-2)15-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOYKTGCMQTQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-dimethoxyphosphoryl-5-oxohexanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Specklin, J Cossy - The Journal of Organic Chemistry, 2015 - ACS Publications
A highly chemoselective synthesis of β-ketophosphonates from pentafluorophenyl esters and lithiated methyl α-(trimethylsilyl)methylphosphonate has been developed. This mild …
Number of citations: 14 pubs.acs.org
V Gore, P Patel, CT Chang, S Sivendran… - Journal of medicinal …, 2013 - ACS Publications
5-Oxo-ETE is the most powerful eosinophil chemoattractant among lipid mediators. Eosinophil infiltration into the lungs of asthmatics may be responsible for the late phase of …
Number of citations: 26 pubs.acs.org

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